2-(3-Isopropyloxetan-3-yl)ethanol
Description
2-(3-Isopropyloxetan-3-yl)ethanol (CAS: 1123786-77-5) is an oxygen-containing heterocyclic compound featuring an oxetane ring substituted with an isopropyl group and an ethanol side chain. Its molecular structure combines the rigidity of the oxetane ring with the polarity of the hydroxyl group, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications.
Properties
Molecular Formula |
C8H16O2 |
|---|---|
Molecular Weight |
144.21 g/mol |
IUPAC Name |
2-(3-propan-2-yloxetan-3-yl)ethanol |
InChI |
InChI=1S/C8H16O2/c1-7(2)8(3-4-9)5-10-6-8/h7,9H,3-6H2,1-2H3 |
InChI Key |
ZLEPOHMYGKVCCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(COC1)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Isopropyloxetan-3-yl)ethanol can be achieved through several methods. One common approach involves the hydrolysis of alkyl halides, where an alkyl halide is treated with an aqueous solution of an alkali hydroxide to produce the desired alcohol . Another method is the hydration of alkenes, where water is added to an alkene in the presence of a catalyst . Additionally, the Grignard synthesis can be employed, where a Grignard reagent reacts with a suitable carbonyl compound to form the alcohol .
Industrial Production Methods
On an industrial scale, the production of 2-(3-Isopropyloxetan-3-yl)ethanol may involve the hydration of ethene using steam under pressure and in the presence of phosphoric acid . This method is efficient and widely used for the large-scale production of various alcohols.
Chemical Reactions Analysis
Types of Reactions
2-(3-Isopropyloxetan-3-yl)ethanol undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, and substituted alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(3-Isopropyloxetan-3-yl)ethanol has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology, it can be utilized in the study of metabolic pathways and enzyme reactions involving alcohols . In medicine, this compound may serve as a precursor for the development of pharmaceutical agents . Additionally, in industry, it is used in the production of various chemicals and materials .
Mechanism of Action
The mechanism of action of 2-(3-Isopropyloxetan-3-yl)ethanol involves its interaction with specific molecular targets and pathways. As an alcohol, it can act as a substrate for enzymes such as alcohol dehydrogenase, which catalyzes its oxidation to aldehydes or ketones . This compound may also interact with other cellular components, influencing various biochemical processes .
Comparison with Similar Compounds
Key Physical Properties:
| Property | Value |
|---|---|
| Boiling Point | 222 °C |
| Density | 0.976 g/cm³ |
| Flash Point | 86 °C |
| Molecular Formula | C₈H₁₆O₂ |
The oxetane ring’s strain and the compound’s moderate polarity contribute to its reactivity in ring-opening reactions and nucleophilic substitutions.
Comparison with Structurally Similar Compounds
3-(3-Isopropyloxetan-3-yl)methanamine (CAS: 1539197-30-2)
This compound replaces the ethanol group in the target molecule with a primary amine (-NH₂), resulting in distinct chemical behavior.
| Property | 2-(3-Isopropyloxetan-3-yl)ethanol | 3-(3-Isopropyloxetan-3-yl)methanamine |
|---|---|---|
| Functional Group | Hydroxyl (-OH) | Amine (-NH₂) |
| Molecular Weight | 144.21 g/mol | 129.20 g/mol |
| Applications | Solvent, polymer precursor | Building block for bioactive amines |
The amine derivative exhibits higher nucleophilicity, enabling its use in coupling reactions, whereas the hydroxyl group in the target compound favors esterification or etherification.
2-(2-Isopropyloxazolidin-3-yl)ethanol (CAS: 28770-01-6)
This analog substitutes the oxetane ring with a 5-membered oxazolidine ring (containing both oxygen and nitrogen).
| Property | 2-(3-Isopropyloxetan-3-yl)ethanol | 2-(2-Isopropyloxazolidin-3-yl)ethanol |
|---|---|---|
| Ring Structure | 4-membered oxetane | 5-membered oxazolidine |
| Reactivity | Strain-driven ring-opening | Stabilized by conjugation with N |
| Thermal Stability | Moderate (bp: 222 °C) | Likely higher due to larger ring |
However, its discontinued commercial availability limits practical applications compared to the oxetane-based ethanol.
Phenolic Ethanol Derivatives (e.g., Tyrosol Analogs)
Tyrosol derivatives exhibit biological activity (e.g., mushroom tyrosinase inhibition up to 40–60% at 1 mM), whereas the target compound’s applications are primarily synthetic due to its non-aromatic structure.
Research Implications
The unique combination of ring strain and hydroxyl functionality in 2-(3-Isopropyloxetan-3-yl)ethanol positions it as a valuable scaffold for drug delivery systems and polymer chemistry. Future studies should explore its pharmacokinetic properties relative to its amine and oxazolidine analogs.
Biological Activity
2-(3-Isopropyloxetan-3-yl)ethanol, identified by its CAS number 1123786-77-5, is an organic compound characterized by its unique oxetane structure. This compound features a hydroxyl group (-OH) attached to a carbon chain that includes an isopropyl group and an oxetane ring. While specific biological activity data for this compound is limited, the structural characteristics suggest potential pharmacological properties that warrant further investigation.
Chemical Structure and Properties
The molecular structure of 2-(3-Isopropyloxetan-3-yl)ethanol can be represented as follows:
This compound contains both an alcohol functional group and a cyclic ether, which may influence its biological interactions. The presence of the oxetane ring is particularly noteworthy, as cyclic ethers are known to enhance the bioactivity of certain pharmaceuticals due to their ability to interact with biological targets in unique ways.
Synthesis Methods
2-(3-Isopropyloxetan-3-yl)ethanol can be synthesized through various methods, typically involving the reaction of isopropanol with an appropriate oxetane precursor. Common synthesis routes include:
- Direct Alkylation : Reaction of isopropanol with oxetane derivatives.
- Ring Opening Reactions : Utilizing nucleophiles to open the oxetane ring, followed by subsequent reactions to introduce the ethanol moiety.
The choice of synthesis route can affect the yield and purity of the final product.
Biological Activity Overview
While direct studies on the biological activity of 2-(3-Isopropyloxetan-3-yl)ethanol are scarce, related compounds with similar structures often exhibit interesting pharmacological properties. The following sections summarize potential biological activities based on structural analogs and theoretical insights.
Pharmacological Properties
- Antimicrobial Activity : Compounds containing oxetane rings have been reported to possess antimicrobial properties. For example, certain oxetane derivatives have shown effectiveness against various bacterial strains.
- Anticancer Potential : Some studies suggest that cyclic ethers can exhibit cytotoxic effects against cancer cell lines, possibly due to their ability to disrupt cellular processes.
- Neuroprotective Effects : Analogous compounds have demonstrated neuroprotective properties, potentially linked to their ability to modulate neurotransmitter systems.
Comparative Analysis with Similar Compounds
The following table compares 2-(3-Isopropyloxetan-3-yl)ethanol with structurally similar compounds:
| Compound Name | CAS Number | Key Features | Reported Biological Activity |
|---|---|---|---|
| 2-(3-Isopropyloxetan-3-yl)ethanol | 1123786-77-5 | Contains an isopropyl-substituted oxetane structure | Limited data; potential for further study |
| 1-(Oxetan-3-yl)ethanol | 1510447-35-4 | Simple oxetane structure without isopropyl substitution | Antimicrobial activity reported |
| 2-(2-Methyloxetan-3-yl)ethanol | Not available | Features a methyl group instead of an isopropyl group | Cytotoxic effects against cancer cell lines noted |
| 1-(Oxetan-3-yl)piperazine | 1254115-23-5 | Incorporates a piperazine ring | Enhanced biological activity potential |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
